Paichongding

Description

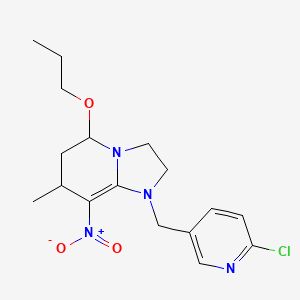

Structure

3D Structure

Properties

IUPAC Name |

1-[(6-chloropyridin-3-yl)methyl]-7-methyl-8-nitro-5-propoxy-3,5,6,7-tetrahydro-2H-imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN4O3/c1-3-8-25-15-9-12(2)16(22(23)24)17-20(6-7-21(15)17)11-13-4-5-14(18)19-10-13/h4-5,10,12,15H,3,6-9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTGVPXRLDDMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1CC(C(=C2N1CCN2CC3=CN=C(C=C3)Cl)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058498 | |

| Record name | Paichongding | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948994-16-9 | |

| Record name | Paichongding | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Paichongding: A Technical Guide to a Chiral Neonicotinoid Insecticide

Abstract

Paichongding is a fourth-generation neonicotinoid insecticide notable for its chiral structure and efficacy against a range of sucking and chewing insect pests, particularly in rice cultivation. This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, and biological activity of Paichongding. It explores the stereoselective bioactivity of its different isomers, the mechanism of action at the nicotinic acetylcholine receptor (nAChR), and its metabolic fate. This document is intended for researchers, scientists, and professionals in drug development and crop protection, offering a comprehensive resource on the core scientific and technical aspects of Paichongding.

Introduction

Paichongding, a neonicotinoid insecticide developed in China, represents a significant advancement in pest management strategies.[1][2] As a member of the nitromethylene class of insecticides, it is particularly effective against insect pests that have developed resistance to earlier generations of neonicotinoids.[3] A distinguishing feature of Paichongding is its chirality, possessing two stereocenters that give rise to four distinct stereoisomers. This structural complexity is directly linked to its biological activity and environmental behavior, with one isomer, (5R,7S)-paichongding, exhibiting significantly higher insecticidal potency.[4] This guide will delve into the technical details of Paichongding, providing a foundational understanding for its application and future research.

Chemical Structure and Identification

The chemical structure of Paichongding is characterized by a tetrahydroimidazo[1,2-a]pyridine core, substituted with a chloropyridinylmethyl group, a nitro group, a methyl group, and a propoxy group.[5][6] This intricate arrangement of functional groups is central to its mode of action and selective toxicity.

Systematic IUPAC Name: 1-[(6-chloro-3-pyridinyl)methyl]-7-methyl-8-nitro-5-propoxy-3,5,6,7-tetrahydro-2H-imidazo[1,2-a]pyridine[6]

Molecular Formula: C₁₇H₂₃ClN₄O₃[6]

Molecular Weight: 366.8 g/mol [6]

CAS Registry Number: 948994-16-9[6]

Chemical Structure Diagram:

Caption: 2D chemical structure of Paichongding.

Physicochemical Properties

The physicochemical properties of Paichongding influence its formulation, application, environmental fate, and bioavailability. While comprehensive experimental data is not widely published, some key properties have been reported or can be computed.

| Property | Value | Source |

| Physical State | Solid, Light Yellow | [7] |

| Melting Point | Data not available | [2] |

| Solubility | Data not available in various solvents. Imidacloprid, a related neonicotinoid, has low water solubility but is soluble in organic solvents.[8][9] | |

| pKa | Data not available | |

| LogP | 3.6 (Computed) | [6] |

Note: The lack of publicly available, experimentally determined physicochemical data highlights an area for future research to better understand and model the behavior of Paichongding.

Synthesis of Paichongding

The synthesis of Paichongding involves a multi-step process to construct the complex heterocyclic core and introduce the necessary functional groups. While specific proprietary details of the industrial manufacturing process are not fully disclosed, the general synthetic strategy can be inferred from the chemical literature and patents related to similar neonicotinoid compounds. A plausible synthetic approach involves the construction of the imidazo[1,2-a]pyridine scaffold followed by the introduction of the chloropyridinylmethyl group.

Conceptual Synthesis Workflow:

Caption: A conceptual workflow for the synthesis of Paichongding.

A published method for the synthesis of ¹⁴C-labeled Paichongding for metabolism studies starts from [¹⁴C]nitromethane and proceeds through five radiochemical steps.[10] The final step involves the separation of the four diastereoisomers by preparative chiral HPLC.[10]

Mechanism of Action: Targeting the Insect Nervous System

As a neonicotinoid, Paichongding acts as a selective agonist of the insect nicotinic acetylcholine receptors (nAChRs) in the central nervous system.[11][12] These receptors are ligand-gated ion channels that are crucial for synaptic transmission.

The binding of Paichongding to the nAChR leads to the persistent and irreversible opening of the ion channel, allowing an uncontrolled influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron.[11] This results in continuous nerve stimulation, leading to hyperexcitation, paralysis, and ultimately the death of the insect.

Signaling Pathway at the Synapse:

Caption: Simplified diagram of Paichongding's action at the insect synapse.

The selectivity of Paichongding for insect nAChRs over their mammalian counterparts is a key feature of neonicotinoids, contributing to their relatively lower mammalian toxicity.[3] This selectivity is attributed to differences in the subunit composition and structure of the receptors between insects and mammals.[13]

Stereoisomers and Bioactivity

Paichongding possesses two chiral centers, resulting in four stereoisomers: (5R,7R), (5S,7S), (5R,7S), and (5S,7R). Research has demonstrated significant differences in the biological activity and environmental fate of these isomers.

Notably, the (5R,7S)-paichongding enantiomer exhibits the highest insecticidal activity, being up to 20.1 times more potent than the other isomers.[4] This stereoselectivity underscores the importance of the three-dimensional arrangement of the molecule for its interaction with the target receptor. The differential activity of the stereoisomers has significant implications for the development of more effective and environmentally benign pesticide formulations, potentially allowing for the use of lower concentrations of the most active isomer.

The degradation of Paichongding in the environment is also stereoselective. Studies have shown that the diastereomers degrade at different rates in soil, with the trans isomers being more prone to mineralization. The major degradation pathways include denitration, depropylation, nitrosylation, demethylation, and hydroxylation.[3]

Analytical Methods

The analysis of Paichongding in various matrices, such as crops and environmental samples, is crucial for residue monitoring and regulatory compliance. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a common and sensitive method for the determination of Paichongding residues.[14][15]

Experimental Protocol: HPLC Analysis of Paichongding

This protocol provides a general framework. Specific parameters may need optimization based on the sample matrix and instrumentation.

-

Sample Preparation:

-

Homogenize the sample (e.g., crop material).

-

Extract Paichongding using a suitable organic solvent (e.g., acetonitrile).

-

Perform a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of water (with formic acid and/or ammonium formate) and acetonitrile or methanol.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Paichongding and its isomers.

-

Chiral Separation of Stereoisomers:

The separation of the four stereoisomers of Paichongding can be achieved using chiral HPLC.[10][13] This typically involves the use of a chiral stationary phase (CSP) that can differentially interact with each enantiomer, leading to their separation.

Experimental Workflow: Chiral HPLC Separation

Caption: Workflow for the chiral separation of Paichongding stereoisomers.

Toxicology and Environmental Fate

The toxicological profile of Paichongding is an important consideration for its safe use. While it exhibits high toxicity to target insect pests, its toxicity to non-target organisms is a key area of research.

One study on the earthworm Eisenia fetida reported LC50 values of 541.07 mg/kg (14 days) and 238.51 mg/kg (28 days) in an artificial soil test.[16] While this suggests a lower acute toxicity to this non-target organism compared to some other neonicotinoids, sublethal effects on growth and antioxidant enzyme activity were observed.[16] Comprehensive toxicological data, including LD50 values for various species and through different exposure routes, are needed for a complete risk assessment.[6][9][17][18]

The environmental fate of Paichongding is influenced by its physicochemical properties and susceptibility to degradation. As mentioned, degradation in soil is stereoselective.[19] The persistence of Paichongding and its metabolites in soil and water systems is a critical factor in assessing its long-term environmental impact.[3][20][21]

Conclusion

Paichongding is a potent, chiral neonicotinoid insecticide with a complex chemical structure and a stereoselective mechanism of action. Its efficacy against resistant pests makes it a valuable tool in modern agriculture. However, its chirality introduces complexities in its biological activity and environmental behavior that warrant further investigation. A deeper understanding of its synthesis, the molecular interactions with its target receptor, its physicochemical properties, and its comprehensive toxicological and environmental profile is essential for its responsible and sustainable use in crop protection. This technical guide provides a solid foundation for researchers and professionals working with this important insecticide.

References

- CN103772354A - Synthesis method of imidacloprid as insecticide - Google P

-

Request PDF: Synthesis and chiral purification of 14C-labeled novel neonicotinoids, paichongding. (URL: [Link])

- Paichongding-containing insecticidal composition for preventing and controlling rice planthoppers - P

- Paichongding | 948994-16-9 | A Chemtek - Achemtek. (URL: not available)

-

Paichongding - Wikipedia. (URL: [Link])

-

Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins - PMC - PubMed Central. (URL: [Link])

-

Diastereoselective Metabolism of a Novel Cis-Nitromethylene Neonicotinoid Paichongding in Aerobic Soils | Environmental Science & Technology - ACS Publications. (URL: [Link])

- Stereoselective fate kinetics of chiral neonicotinoid insecticide paichongding in aerobic soils. (URL: not available)

-

Mechanisms Involved in Nicotinic Acetylcholine Receptor-Induced Neurotransmitter Release from Sympathetic Nerve Terminals in the Mouse Vas Deferens - PMC - PubMed Central. (URL: [Link])

-

Request PDF: Synthesis and chiral purification of 14C-labeled novel neonicotinoids, paichongding. (URL: [Link])

-

US 20230189807A1 - Googleapis.com. (URL: [Link])

-

Paichongding | C17H23ClN4O3 | CID 44571837 - PubChem - NIH. (URL: [Link])

-

Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - NIH. (URL: [Link])

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (URL: [Link])

-

Full article: Toxicity of A Novel Neonicotinoid Insecticide Paichongding to Earthworm Eisenia fetida - Taylor & Francis Online. (URL: [Link])

- The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors. (URL: not available)

-

US 20230189807A1 - Googleapis.com. (URL: [Link])

-

(PDF) Solubility of Imidacloprid in Different Solvents - ResearchGate. (URL: [Link])

-

Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies - MDPI. (URL: [Link])

-

[Determination of cycloxaprid and paichongding residues in foods of plant origin by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed. (URL: [Link])

- “How Toxic Is Toxic?”. (URL: not available)

-

Mechanism of Selective Actions of Neonicotinoids on Insect Nicotinic Acetylcholine Receptors | Request PDF - ResearchGate. (URL: [Link])

-

Fourier transform infrared determination of imidacloprid in pesticide formulations - SciELO. (URL: [Link])

- SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES - Revue Roumaine de Chimie -. (URL: not available)

-

Structural Insights into Neonicotinoids and N-Unsubstituted Metabolites on Human nAChRs by Molecular Docking, Dynamics Simulations, and Calcium Imaging - MDPI. (URL: [Link])

-

Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. (URL: [Link])

-

(PDF) Fourier transform infrared determination of imidacloprid in pesticide formulations. (URL: [Link])

-

Chiral separations of stereoisomers - Universität Regensburg. (URL: [Link])

- LD 50 and MSDS Activity. (URL: not available)

- Environmental Fate of Imidacloprid - Moray Beekeeping Dinosaurs. (URL: )

-

(PDF) Chiral Separations by High‐Performance Liquid Chromatography - ResearchGate. (URL: [Link])

-

Scheme 1. Synthetic route of compound 1. Reagents and conditions:... - ResearchGate. (URL: [Link])

-

An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds - ACG Publications. (URL: [Link])

-

Melting Point - YouTube. (URL: [Link])

-

Piperidine Synthesis. - DTIC. (URL: [Link])

-

Environment, Health and Safety Committee Note on: “LD50” [LETHAL DOSE 50%] - ResearchGate. (URL: [Link])

- Persistence of DDT and its metabolites in a farm pond. (URL: not available)

Sources

- 1. researchgate.net [researchgate.net]

- 2. hpc-standards.com [hpc-standards.com]

- 3. researchgate.net [researchgate.net]

- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

- 5. CN103772354A - Synthesis method of imidacloprid as insecticide - Google Patents [patents.google.com]

- 6. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 7. Synthesis, nicotinic acetylcholine receptor binding affinities, and molecular modeling of constrained epibatidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. lieferscience.weebly.com [lieferscience.weebly.com]

- 10. researchgate.net [researchgate.net]

- 11. WO2003084950A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists - Google Patents [patents.google.com]

- 12. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. csfarmacie.cz [csfarmacie.cz]

- 14. [Determination of cycloxaprid and paichongding residues in foods of plant origin by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Molecular dynamics of nicotinic acetylcholine receptor correlating biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. flinnsci.com [flinnsci.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. moraybeedinosaurs.co.uk [moraybeedinosaurs.co.uk]

- 21. Persistence of DDT and its metabolites in a farm pond [pubs.usgs.gov]

Paichongding: A Mechanistic Deep Dive into its Action on Insect Nicotinic Acetylcholine Receptors

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Paichongding (IPP) is a notable insecticide whose efficacy stems from its interaction with the insect nervous system. This guide provides a comprehensive technical overview of its mechanism of action, focusing on its molecular target, the nicotinic acetylcholine receptor (nAChR). We will dissect the biophysical and biochemical consequences of paichongding binding, from ion channel modulation to downstream cellular toxicity. Furthermore, this document details the validated experimental protocols essential for characterizing such compound-receptor interactions, including two-electrode voltage clamp (TEVC) electrophysiology and radioligand binding assays. By synthesizing established research, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate and innovate in the field of insecticides targeting nAChRs.

Introduction: The Nicotinic Acetylcholine Receptor as a Premier Insecticidal Target

The central nervous system (CNS) of insects is rich in nicotinic acetylcholine receptors (nAChRs), ligand-gated ion channels that mediate fast synaptic transmission.[1] When the endogenous neurotransmitter acetylcholine (ACh) binds, these channels open, allowing an influx of cations that depolarizes the neuron and propagates a nerve impulse.[2] The structural and pharmacological uniqueness of insect nAChRs compared to their mammalian counterparts makes them an excellent target for selective insecticides.[3]

Paichongding belongs to a class of insecticides that, like the widely-known neonicotinoids, function by targeting these receptors.[3][4] However, understanding its specific mode of action reveals subtle but critical differences in its interaction, efficacy, and the resulting physiological cascade.

Core Mechanism of Action: From Receptor Binding to Neuronal Failure

The insecticidal activity of paichongding is a multi-step process that begins at the molecular level and culminates in the systemic failure of the insect's nervous system.

Molecular Target: The Insect nAChR

The nAChR is a pentameric protein, meaning it is composed of five subunits arranged around a central ion pore.[4] The binding site for acetylcholine and its agonists, including paichongding, is located at the interface between two of these subunits in the extracellular domain.[5][6]

A Low-Efficacy Agonist with High-Impact Consequences

Unlike acetylcholine, which is a full agonist that efficiently opens the nAChR channel, paichongding is characterized as a low-efficacy partial agonist.[4] This distinction is critical and is a cornerstone of its mechanism.

-

Partial Agonism: Electrophysiological studies on hybrid nAChRs (composed of insect and rat subunits) expressed in Xenopus oocytes have demonstrated that paichongding elicits a maximal inward current that is only a fraction (approximately 21.9%) of that induced by the neonicotinoid imidacloprid (IMI), which itself is a partial agonist compared to ACh.[4] This indicates that even when paichongding occupies the receptor's binding site, it is inefficient at inducing the conformational change required for full channel opening.

-

Persistent Activation: Despite its low efficacy, paichongding's binding leads to a persistent, low-level activation of the nAChR. This prevents the neuron from repolarizing and returning to a resting state, leading to a state of constant, uncontrolled stimulation.

This sustained depolarization triggers a cascade of cytotoxic events.

The Downstream Cascade: From Ion Dysregulation to Oxidative Stress

The continuous, low-level influx of cations, particularly calcium ions (Ca²⁺), through the partially opened nAChR channels is the primary driver of neurotoxicity.[7]

-

Calcium Overload: The neuron's intracellular calcium concentration rises to pathological levels.

-

Mitochondrial Damage: Excess cytosolic calcium is sequestered by mitochondria, which disrupts their function and impairs cellular energy production.[7]

-

Oxidative Stress: Damaged mitochondria begin to produce excessive reactive oxygen species (ROS), or free radicals.[7]

-

Cellular Damage and Apoptosis: ROS are highly reactive molecules that damage essential cellular components like lipids, proteins, and DNA, ultimately triggering programmed cell death (apoptosis) and leading to widespread neurodegeneration.[7]

The following diagram illustrates this toxic cascade initiated by paichongding.

Caption: Paichongding's neurotoxic cascade of action.

Experimental Validation: Protocols and Methodologies

The mechanism described above has been elucidated through rigorous experimental techniques. As a Senior Application Scientist, I emphasize that the validity of any mechanistic claim rests on the robustness of the experimental design. The following protocols are foundational for research in this area.

Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC is the gold standard for characterizing the function of ligand-gated ion channels. It allows for precise control of the cell's membrane potential while measuring the ionic currents flowing through the channels in response to a compound.

Causality Behind Experimental Choices:

-

Xenopus Oocytes: These large, robust cells are used because they lack native nAChRs but possess all the necessary cellular machinery to express functional receptors from injected cRNA. This provides a clean, controlled system to study specific nAChR subtypes.

-

Voltage Clamp: By "clamping" the membrane potential at a fixed voltage (e.g., -80 mV), we can isolate the current flowing through the ion channel as the primary variable, allowing for direct measurement of channel activity upon drug application.

Step-by-Step Protocol:

-

Oocyte Preparation: Harvest stage V-VI oocytes from a female Xenopus laevis frog. Defolliculate the oocytes by incubation in a collagenase solution.

-

cRNA Injection: Using a micro-injector, inject each oocyte with cRNA encoding the desired insect nAChR subunits (e.g., a hybrid of insect α and rat β subunits to ensure proper formation).[4] Incubate for 2-5 days to allow for receptor expression.

-

Electrode Preparation: Pull two glass microelectrodes with a resistance of 0.5-2.0 MΩ. Fill the voltage-sensing electrode with 3 M KCl and the current-injecting electrode with 3 M KCl.

-

Recording Setup: Place a receptor-expressing oocyte in a recording chamber continuously perfused with a buffer solution (e.g., Ringer's solution). Impale the oocyte with both microelectrodes.

-

Voltage Clamping: Using a TEVC amplifier, clamp the oocyte's membrane potential at a holding potential of -80 mV.

-

Compound Application: Apply a saturating concentration of the agonist (e.g., 100 µM ACh) via the perfusion system to determine the maximum current response (I_max).

-

Dose-Response Analysis: Apply increasing concentrations of paichongding to different oocytes and record the peak inward current at each concentration.

-

Data Analysis: Normalize the current elicited by paichongding to the I_max from ACh. Plot the normalized response against the log of the paichongding concentration to generate a dose-response curve and calculate the EC₅₀ (concentration for 50% maximal effect) and relative efficacy.

The following diagram outlines this self-validating workflow.

Caption: Two-Electrode Voltage Clamp (TEVC) experimental workflow.

Radioligand Binding Assays

These assays are used to determine a compound's affinity for a receptor. A competitive binding assay measures how effectively paichongding "competes" with a known high-affinity radiolabeled ligand for the nAChR binding site.

Step-by-Step Protocol:

-

Membrane Preparation: Homogenize insect nervous tissue (e.g., heads from fruit flies or aphids) in a cold buffer to isolate cell membranes rich in nAChRs. Centrifuge to pellet the membranes.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]imidacloprid or ¹²⁵I-α-bungarotoxin), and varying concentrations of unlabeled paichongding.[8]

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity trapped on each filter using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the log concentration of paichongding. This competition curve is used to calculate the IC₅₀ (concentration of paichongding that inhibits 50% of radioligand binding), from which the inhibition constant (Ki) can be derived. A lower Ki value signifies higher binding affinity.

Pharmacological Profile

Data from the experiments described above allow for the quantitative characterization of paichongding's interaction with insect nAChRs.

| Compound | Target Receptor | EC₅₀ | Relative Efficacy (% of ACh I_max) | Reference |

| Acetylcholine (ACh) | Drosophila CNS nAChRs | 19 µM | 100% | [1] |

| Imidacloprid (IMI) | Drosophila CNS nAChRs | - | ~10-14% | [1] |

| Paichongding | Nlα1/ratβ2 hybrid nAChR | - | ~21.9% of IMI | [4] |

Note: Direct comparison of efficacy is challenging due to the use of different receptor preparations in published studies. The data clearly positions paichongding as a partial agonist.

Mechanisms of Resistance

The development of resistance is a significant challenge in pest management and drug development.[9][10] Understanding the potential routes to resistance is crucial for creating sustainable insect control strategies.

There are three primary mechanisms by which insects can develop resistance to paichongding:

-

Target-Site Resistance: Mutations in the genes encoding the nAChR subunits can alter the structure of the paichongding binding site.[9] This can reduce the compound's binding affinity, rendering it less effective.

-

Metabolic Resistance: Insects can evolve to produce higher levels or more efficient versions of detoxification enzymes, such as cytochrome P450s or glutathione S-transferases.[9][11] These enzymes can metabolize and break down paichongding before it reaches its target in the nervous system.

-

Penetration Resistance: Modifications to the insect's outer cuticle can slow the absorption and penetration of the insecticide into the insect's body, giving metabolic enzymes more time to detoxify the compound.[11][12]

Sources

- 1. Neonicotinoid insecticides display partial and super agonist actions on native insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Neonicotinoids disrupt memory, circadian behaviour and sleep - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding Interactions with the Complementary Subunit of Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. proteopedia.org [proteopedia.org]

- 7. Low doses of insecticide trigger neurodegeneration in insects | Texas Children's [texaschildrens.org]

- 8. resources.revvity.com [resources.revvity.com]

- 9. pjoes.com [pjoes.com]

- 10. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insights into insecticide-resistance mechanisms in invasive species: Challenges and control strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The mechanisms of insecticide resistance in crop pests | AHDB [ahdb.org.uk]

Chiral Properties and Stereoisomers of Paichongding: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the chiral properties and stereoisomers of Paichongding, a novel neonicotinoid insecticide. As the development of stereochemically pure agrochemicals gains prominence for enhancing efficacy and minimizing environmental impact, a thorough understanding of the stereoselectivity of Paichongding is paramount for researchers, scientists, and drug development professionals. This document delves into the stereochemistry of the Paichongding molecule, the significant differences in biological activity among its stereoisomers, and detailed methodologies for their separation and analysis. We will explore the stereoselective fate of these isomers in the environment and their mode of action at the molecular level, providing a robust framework for future research and development in this area.

Introduction: The Significance of Chirality in Modern Insecticides

Chirality, a fundamental property of molecules that exist as non-superimposable mirror images (enantiomers), plays a pivotal role in the biological activity of many pharmaceuticals and agrochemicals. The interaction of these chiral molecules with biological systems, which are themselves inherently chiral (e.g., enzymes, receptors, DNA), is often highly stereospecific. This means that different stereoisomers of a single compound can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[1][2][3]

Paichongding, a potent neonicotinoid insecticide, possesses two chiral centers in its structure, giving rise to four distinct stereoisomers: (5R,7R), (5S,7S), (5S,7R), and (5R,7S).[4] As with many chiral pesticides, these stereoisomers display significant differences in their insecticidal efficacy and environmental behavior.[2][5] The practice of marketing chiral pesticides as racemic mixtures, containing all stereoisomers in equal proportions, is increasingly being questioned due to the potential for inactive or less active isomers to contribute to off-target toxicity and environmental load without providing any pest control benefit.

This guide will provide an in-depth exploration of the chiral characteristics of Paichongding, offering a technical resource for the scientific community to advance the development of more effective and environmentally benign crop protection solutions.

Stereochemistry and Physicochemical Properties of Paichongding Isomers

The molecular structure of Paichongding, 1-((6-chloropyridin-3-yl)methyl)-7-methyl-8-nitro-5-propoxy-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine, contains two stereogenic centers at the C5 and C7 positions of the hexahydroimidazo[1,2-a]pyridine ring system. This results in the existence of two pairs of enantiomers, which are also diastereomers of each other.

The four stereoisomers are:

-

(5R,7R)-Paichongding and (5S,7S)-Paichongding (Enantiomeric pair 1)

-

(5S,7R)-Paichongding and (5R,7S)-Paichongding (Enantiomeric pair 2)

While enantiomers share identical physicochemical properties in an achiral environment (e.g., melting point, boiling point, solubility), diastereomers possess distinct physical and chemical characteristics.[6] This distinction is fundamental to their separation and differential behavior in biological systems.

| Property | (5R,7R) | (5S,7S) | (5S,7R) | (5R,7S) | Reference |

| Molecular Formula | C₁₇H₂₃ClN₄O₃ | C₁₇H₂₃ClN₄O₃ | C₁₇H₂₃ClN₄O₃ | C₁₇H₂₃ClN₄O₃ | N/A |

| Molecular Weight | 366.84 g/mol | 366.84 g/mol | 366.84 g/mol | 366.84 g/mol | N/A |

| Water Solubility | Data not available | Data not available | Data not available | Data not available | [6] |

| Vapor Pressure | Data not available | Data not available | Data not available | Data not available | [6] |

Stereoselective Biological Activity

The primary driver for investigating the stereoisomers of Paichongding is the significant difference in their insecticidal activity. The target pest for which Paichongding shows high efficacy is the brown planthopper (Nilaparvata lugens), a major threat to rice cultivation.[4][7]

Differential Insecticidal Efficacy

Research has demonstrated a clear stereoselectivity in the insecticidal action of Paichongding stereoisomers against Nilaparvata lugens. The (5R,7S) isomer is reported to be the most potent, exhibiting significantly higher activity than the other three isomers.

| Stereoisomer | Relative Insecticidal Activity against Nilaparvata lugens | Reference |

| (5R,7S)-Paichongding | Most Active | [4] |

| (5S,7R)-Paichongding | Less Active | [2] |

| (5R,7R)-Paichongding | Less Active | [2] |

| (5S,7S)-Paichongding | Least Active | [2] |

Note: While the qualitative difference in activity is established, specific LC50 values for each stereoisomer against Nilaparvata lugens were not found in the reviewed literature. Obtaining this quantitative data is crucial for a precise understanding of the stereoselective toxicity.

Mode of Action: Stereoselective Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Neonicotinoid insecticides, including Paichongding, exert their insecticidal effect by acting as agonists at the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[8][9][10] The binding of neonicotinoids to these receptors leads to overstimulation of the nerve cells, resulting in paralysis and death of the insect.

The stereoselectivity of Paichongding's insecticidal activity strongly suggests that the binding interaction with nAChRs is also stereospecific. The higher potency of the (5R,7S) isomer indicates a more favorable three-dimensional fit into the binding pocket of the target receptor. The precise nature of this interaction, including the specific amino acid residues involved and the conformational changes induced upon binding of each stereoisomer, is a key area for further investigation using techniques such as molecular docking and site-directed mutagenesis. Understanding the stereoselective binding at the molecular level is critical for the rational design of new, more potent, and selective insecticides.[11][12]

Methodologies for Chiral Separation and Analysis

The separation and quantification of individual stereoisomers are essential for studying their specific biological activities and environmental fates. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary techniques employed for this purpose.[4][13]

Experimental Protocol: Chiral HPLC Separation of Paichongding Stereoisomers

This protocol is a representative method adapted from established procedures for chiral separations of similar compounds.[14][15][16][17] Optimization will be necessary for specific instrumentation and samples.

Objective: To achieve baseline separation of the four stereoisomers of Paichongding.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase (CSP) column: A polysaccharide-based chiral column, such as Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative), is a good starting point for screening.[15]

Reagents:

-

HPLC-grade n-hexane

-

HPLC-grade isopropanol (IPA)

-

HPLC-grade ethanol (EtOH)

-

Paichongding racemic standard and/or individual isomer standards

Procedure:

-

Mobile Phase Preparation: Prepare various mobile phase compositions of n-hexane and an alcohol modifier (IPA or EtOH). A typical starting point is a 90:10 (v/v) mixture of n-hexane:IPA.

-

Column Equilibration: Equilibrate the chiral column with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Sample Preparation: Dissolve a small amount of the Paichongding standard in the mobile phase to a concentration of approximately 1 mg/mL.

-

Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

-

Detection: Monitor the elution of the isomers using a UV detector at a wavelength where Paichongding exhibits strong absorbance (e.g., 270 nm).

-

Optimization: If baseline separation is not achieved, systematically vary the mobile phase composition (e.g., increase or decrease the percentage of the alcohol modifier), the flow rate, and the column temperature to optimize the resolution between the stereoisomers.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: Prepare Racemic Paichongding Sample] --> B{Chiral HPLC System}; B --> C[Inject Sample onto Chiral Column]; C --> D{Isocratic Elution with Optimized Mobile Phase}; D --> E[UV Detection]; E --> F{Separated Stereoisomer Peaks}; F --> G[Quantification and Analysis]; subgraph "System Parameters" direction LR node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; P1["Column: Polysaccharide-based CSP"]; P2["Mobile Phase: n-Hexane/Alcohol"]; P3["Flow Rate: 0.5-1.5 mL/min"]; P4["Temperature: Ambient"]; end B -- "Parameters" --> P1; B -- "Parameters" --> P2; B -- "Parameters" --> P3; B -- "Parameters" --> P4; }

Caption: Workflow for Chiral HPLC Separation of Paichongding.

Experimental Protocol: Supercritical Fluid Chromatography (SFC) for Paichongding Stereoisomers

SFC offers several advantages over HPLC for chiral separations, including faster analysis times and reduced organic solvent consumption.[1][13][18][19]

Objective: To achieve rapid and efficient separation of Paichongding stereoisomers.

Instrumentation:

-

Supercritical Fluid Chromatography (SFC) system with a UV or mass spectrometry (MS) detector.

-

Chiral Stationary Phase (CSP) column suitable for SFC.

Reagents:

-

Supercritical fluid grade carbon dioxide (CO₂)

-

HPLC-grade methanol (MeOH) or ethanol (EtOH) as a modifier.

-

Paichongding racemic standard and/or individual isomer standards.

Procedure:

-

System Preparation: Pressurize the system with CO₂.

-

Mobile Phase Composition: Set the initial mobile phase composition, typically a gradient of CO₂ and an alcohol modifier. A starting point could be 5% to 40% MeOH in CO₂ over 5-10 minutes.

-

Column Equilibration: Equilibrate the column with the initial mobile phase conditions.

-

Sample Preparation: Dissolve the Paichongding standard in a suitable solvent (e.g., MeOH) to a concentration of approximately 1 mg/mL.

-

Injection: Inject a small volume (e.g., 5 µL) of the sample.

-

Detection: Monitor the elution of the isomers.

-

Optimization: Adjust the gradient profile, flow rate, back pressure, and column temperature to optimize the separation.

Caption: Workflow for Chiral SFC Separation of Paichongding.

Stereoselective Environmental Fate

The stereoisomers of Paichongding exhibit different degradation rates and behaviors in the environment, which has significant implications for environmental risk assessment.

Degradation in Soil

Studies have shown that the degradation of Paichongding in soil is stereoselective.[2][5] Specifically, the diastereomers (5S,7R)- and (5R,7S)-Paichongding degrade more rapidly than the (5R,7R) and (5S,7S) enantiomers.[2] This differential persistence means that the enantiomeric ratio of Paichongding in the soil will change over time, potentially leading to an enrichment of the more persistent and less insecticidally active isomers.

| Stereoisomer | Half-life in Flooded Paddy Soil (days) | Reference |

| (5R,7R)-Paichongding | 3.05 | [2] |

| (5S,7S)-Paichongding | 3.15 | [2] |

| (5S,7R)-Paichongding | 0.18 | [2] |

| (5R,7S)-Paichongding | 0.18 | [2] |

Uptake and Translocation in Plants

Stereoselectivity has also been observed in the uptake and translocation of Paichongding stereoisomers in plants. For instance, in Chinese pak choi, the (5R,7S) and (5S,7R) enantiomers were more readily taken up by the roots and accumulated in the leaves compared to the (5R,7R) and (5S,7S) isomers.[4] This has important implications for both crop protection, as the most active isomer is efficiently transported to the target tissues, and for food safety, as it may lead to differential residue levels of the stereoisomers in edible parts of the plant.

Experimental Protocol: Extraction of Paichongding Stereoisomers from Soil

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which is widely used for pesticide residue analysis in soil.[20][21]

Objective: To extract Paichongding stereoisomers from a soil matrix for subsequent chiral analysis.

Materials:

-

Homogenized soil sample

-

Acetonitrile (ACN)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Centrifuge and centrifuge tubes (50 mL)

-

Vortex mixer

Procedure:

-

Sample Weighing: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

-

Hydration (for dry soil): If the soil is dry, add a small amount of water to moisten it.

-

Extraction: Add 10 mL of acetonitrile to the tube.

-

Shaking: Cap the tube and shake vigorously for 1 minute using a vortex mixer.

-

Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

-

Shaking and Centrifugation: Immediately shake the tube for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

-

Vortexing and Centrifugation: Vortex the microcentrifuge tube for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.

-

Final Extract: The supernatant is the final extract, ready for analysis by chiral HPLC or SFC.

Caption: QuEChERS-based Extraction of Paichongding from Soil.

Future Perspectives and Conclusion

The study of the chiral properties and stereoisomers of Paichongding is a rapidly evolving field with significant implications for the future of pest management. The clear evidence of stereoselectivity in its biological activity and environmental fate underscores the potential benefits of developing and marketing the most active and environmentally favorable isomer, (5R,7S)-Paichongding, as a single-enantiomer product.

Key areas for future research include:

-

Quantitative Bioactivity Studies: Determining the precise LC50 values of all four stereoisomers against a broader range of target and non-target organisms.

-

Stereoselective Synthesis: Developing efficient and scalable methods for the enantioselective synthesis of (5R,7S)-Paichongding to make a single-isomer product economically viable.

-

Molecular Modeling: Elucidating the precise molecular interactions between each stereoisomer and the nicotinic acetylcholine receptor to guide the design of next-generation insecticides.

-

Comprehensive Environmental Fate Studies: Quantifying the physicochemical properties of each isomer and investigating their stereoselective behavior in a wider range of environmental matrices.

References

- Campbell, A. D. G., Roper, N. J., Waddell, P. G., Wills, C., & Dixon, C. M. (2024). Synthesis, structure and stereodynamics of atropisomeric N-chloroamides.

- Cervantes-Díaz, L., et al. (2024). Chiral method validation and stereoselective degradation of profoxydim isomers in paddy soil. Environmental Science and Pollution Research.

- Li, C., et al. (2011). Synthesis and chiral purification of 14C-labeled novel neonicotinoids, paichongding. Journal of Labelled Compounds and Radiopharmaceuticals, 54(13).

- Li, J., et al. (2013). Stereoisomeric isolation and stereoselective fate of insecticide paichongding in flooded paddy soils. Environmental Science & Technology, 47(22), 12768–12774.

- Qin, X., et al. (2013). Sublethal effects of paichongding on Nilaparvata lugens (Homoptera: Delphacidae). Journal of Economic Entomology, 106(1), 10-5.

- Szabó, Z., et al. (2022). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 27(9), 2958.

- Wang, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8089.

- Anastassiades, M., et al. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.

- Kezić, S. (2000). Bioactivity and analysis of chiral compounds. Arhiv za higijenu rada i toksikologiju, 51(3), 335-341.

- Shiu, W. Y., & Mackay, D. (1986). A critical review of aqueous solubilities, vapor pressures, Henry's law constants, and octanol-water partition coefficients of the polychlorinated biphenyls.

- Li, J., et al. (2016). Stereoselective Degradation and Transformation Products of a Novel Chiral Insecticide, Paichongding, in Flooded Paddy Soil. Journal of Agricultural and Food Chemistry, 64(43), 8109–8117.

- Tomizawa, M., & Casida, J. E. (2003). Insect nicotinic acetylcholine receptors: neonicotinoid binding site specificity is usually but not always conserved with varied substituents and species. Journal of Agricultural and Food Chemistry, 51(21), 6296-6302.

- Cai, Z., et al. (2015). Anaerobic Degradation Pathway of the Novel Chiral Insecticide Paichongding and Its Impact on Bacterial Communities in Soils. Journal of Agricultural and Food Chemistry, 63(32), 7151-7160.

- De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92.

- Brown, L. A., & Buckingham, S. D. (2017). The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors. Journal of Pesticide Science, 42(4), 123-132.

- McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.

-

Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Retrieved from [Link]

- Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. (2021). Molecules, 26(16), 4983.

- Tikhonov, D. B., & Zhorov, B. S. (2017). Interactions of Nereistoxin and Its Analogs with Vertebrate Nicotinic Acetylcholine Receptors and Molluscan ACh Binding Protein. Marine drugs, 15(1), 15.

- Ribeiro, A. R., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1935.

- The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022). Journal of Food and Dairy Technology, 10(5), 1000325.

- Li, J., et al. (2013). Stereoisomeric isolation and stereoselective fate of insecticide paichongding in flooded paddy soils. Environmental Science & Technology, 47(22), 12768-12774.

- Grafton-Cardwell, E. E., et al. (2013). Evaluation of systemic neonicotinoid insecticides for the management of the Asian citrus psyllid Diaphorina citri on containerized citrus. Pest Management Science, 69(5), 642-652.

- Keeling, C. I., et al. (2001). Preparative chiral liquid chromatography for enantiomeric separation of pheromones. Journal of Chemical Ecology, 27(3), 487-497.

- The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors. (2017). Journal of Pesticide Science, 42(4), 123-132.

- An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. (2022). Molecules, 27(19), 6549.

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

- Fundamental Investigations of Supercritical Fluid Chromatography. (2016). Doctoral Thesis, Karlstad University.

- Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS). (2017).

-

session 3c - neonicotinoid insecticides. (n.d.). Retrieved from [Link]

Sources

- 1. shimadzu.com [shimadzu.com]

- 2. Stereoselective Degradation and Transformation Products of a Novel Chiral Insecticide, Paichongding, in Flooded Paddy Soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stereoisomeric isolation and stereoselective fate of insecticide paichongding in flooded paddy soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mathematical relationships between vapor pressure, water solubility, Henry's law constant, n-octanol/water partition coefficent and gas chromatographic retention index of polychlorinated-dibenzo-dioxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sublethal effects of paichongding on Nilaparvata lugens (Homoptera: Delphacidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. proteinswebteam.github.io [proteinswebteam.github.io]

- 9. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bcpc.org [bcpc.org]

- 11. Insect nicotinic acetylcholine receptors: neonicotinoid binding site specificity is usually but not always conserved with varied substituents and species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. repository.library.noaa.gov [repository.library.noaa.gov]

- 13. agilent.com [agilent.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 17. phx.phenomenex.com [phx.phenomenex.com]

- 18. omicsonline.org [omicsonline.org]

- 19. scispace.com [scispace.com]

- 20. Chiral method validation and stereoselective degradation of profoxydim isomers in paddy soil - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers | MDPI [mdpi.com]

Methodological & Application

Application Notes & Protocols for Paichongding (Triflumezopyrim) in Rice Pest Management

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paichongding (哌虫啶), known chemically as Triflumezopyrim (TFM), represents a significant advancement in the management of key insect pests in rice cultivation.[1] Classified as a novel mesoionic insecticide, it provides a unique mode of action against sucking insect pests, particularly species of planthoppers that have developed resistance to conventional chemistries.[2][3] Paichongding is the first commercialized mesoionic insecticide and is distinguished by its high efficacy at low application rates, systemic activity within the rice plant, and a favorable safety profile concerning non-target organisms, including critical pollinators.[2][3][4] This document provides a comprehensive technical guide covering the fundamental properties, mechanism of action, and detailed protocols for the laboratory and field application of Paichongding for the control of rice pests. The subsequent sections are designed to equip researchers and pest management professionals with the necessary knowledge to effectively and responsibly utilize this innovative insecticide.

Chemical & Physical Properties

Paichongding's unique chemical identity underpins its biological activity. It is a nitromethylene insecticide belonging to the mesoionic class.[1][3] While it is often grouped with neonicotinoids due to its target site, its specific binding and physiological effects are distinct.[2]

Table 1: Chemical Identity and Properties of Paichongding (Triflumezopyrim)

| Property | Value | Source |

| Common Name | Paichongding (Approved in China) | [1] |

| Chemical Name | Triflumezopyrim | [2][3] |

| IUPAC Name | (5RS,7RS;5RS,7SR)-1-[(6-chloro-3-pyridyl)methyl]-1,2,3,5,6,7-hexahydro-7-methyl-8-nitroimidazo[1,2-a]pyridin-5-yl propyl ether | [1] |

| CAS Registry No. | 948994-16-9 | [1] |

| Chemical Formula | C₁₇H₂₃ClN₄O₃ | [5] |

| Molar Mass | 366.85 g·mol⁻¹ | [5] |

| Class | Mesoionic / Nitromethylene Insecticide | [1][3] |

| Mode of Action Group | IRAC Group 4E: Nicotinic Acetylcholine Receptor (nAChR) competitive modulators | [3] |

Mechanism of Action: A Unique Approach to nAChR Inhibition

The primary target of Paichongding is the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects, a target shared with neonicotinoids.[3][6] However, its interaction with the receptor is distinct. Paichongding acts as a competitive modulator, but its binding characteristics and the resulting physiological response differ from classical neonicotinoids like imidacloprid.

Causality of Action:

-

Binding: Paichongding binds to the nAChR, preventing the natural neurotransmitter, acetylcholine (ACh), from binding and propagating a nerve signal.

-

Unique Inhibition: Unlike neonicotinoids which are agonists (they mimic ACh and cause persistent stimulation), Paichongding functions as an inhibitor.[3] It blocks the receptor channel, preventing nerve conduction.

-

Symptomology: This blockage leads to a rapid cessation of feeding and other behaviors in the target pest. The insect effectively loses consciousness and starves, rather than dying from the hyperexcitation typical of organophosphate or classical neonicotinoid poisoning.[2][7]

This distinct mechanism is crucial for its efficacy against planthopper populations that have developed resistance to other nAChR agonists.[8]

Caption: Mode of Action of Paichongding at the insect synapse.

Target Pest Spectrum in Rice

Paichongding is primarily effective against sucking insect pests. Its systemic nature allows it to be absorbed by the rice plant, making it particularly potent against insects that feed on the plant's vascular tissues.[4]

Table 2: Key Rice Pests Targeted by Paichongding

| Common Name | Scientific Name | Key Characteristics & Damage |

| Brown Planthopper (BPH) | Nilaparvata lugens | A major, economically significant rice pest in Asia. Causes "hopperburn" by sucking sap from the base of the plant. Known for high resistance to other insecticides.[8][9] |

| Small Brown Planthopper (SBPH) | Laodelphax striatellus | Another significant planthopper species that damages rice and vectors viral diseases.[3] |

| White-backed Planthopper | Sogatella furcifera | Contributes to hopperburn and can cause significant yield loss, especially in early crop stages. |

| Leafhoppers | e.g., Nephotettix spp. | Vectors of tungro virus and other diseases; cause direct feeding damage. |

Toxicological Profile & Environmental Fate

A critical aspect of any modern insecticide is its selectivity and environmental impact.

-

Efficacy Against Resistant Pests: Paichongding has demonstrated high efficacy against planthopper populations resistant to imidacloprid and other neonicotinoids.[8] This makes it a valuable tool for breaking resistance cycles.

-

Safety for Pollinators: Studies have reported that Paichongding has no adverse effects on pollinators like bees, a significant advantage over many systemic insecticides.[2]

-

Non-Target Predators: It has been found to be relatively safe for key predators in the rice ecosystem, such as the mirid bug (Cyrtorhinus lividipennis) and spiders (Pardosa pseudoannulata), which are crucial for integrated pest management (IPM).[10]

-

Soil Ecology: In soil, Paichongding can have varied effects on microbial populations and enzyme activities. For instance, it has been shown to inhibit urease activity initially while stimulating dehydrogenase and protease.[11] Its half-life in soil can range from 90 to over 170 days depending on soil type.[11]

Resistance Management Strategy

While Paichongding is effective against currently resistant pests, proactive resistance management is essential to preserve its long-term efficacy.

-

Risk of Resistance: Laboratory selection studies show that pests like the small brown planthopper can develop resistance to Paichongding over many generations of continuous exposure.[3][12]

-

Lack of Cross-Resistance: A key advantage is the lack of cross-resistance observed between Paichongding and other insecticides, including imidacloprid, nitenpyram, flonicamid, and pymetrozine.[3][12] This allows it to be effectively integrated into rotation programs.

-

Recommended Strategies:

-

Mode of Action Rotation: Do not apply Paichongding in consecutive treatments. Rotate with insecticides from different IRAC groups.

-

Adherence to Label Rates: Using sublethal doses can accelerate resistance development. Always apply at the recommended field rate.

-

Integrated Pest Management (IPM): Combine chemical control with cultural and biological control methods to reduce overall selection pressure.[13]

-

Application Protocols

Protocol 1: Laboratory Bioassay for Efficacy Evaluation (LC₅₀ Determination)

This protocol outlines a standardized method for determining the median lethal concentration (LC₅₀) of Paichongding against rice planthoppers.

Objective: To quantify the intrinsic toxicity of Paichongding to a target pest population.

Materials:

-

Paichongding technical grade or a known concentration formulation (e.g., 10% SC).

-

Acetone or appropriate solvent for stock solution.

-

Triton X-100 or similar surfactant.

-

Distilled water.

-

Healthy, uniform rice seedlings.

-

Culture of target insects (e.g., 3rd instar nymphs of Nilaparvata lugens).

-

Glass vials or petri dishes, fine brushes, micropipettes.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 1000 mg/L) of Paichongding in the chosen solvent.

-

Serial Dilutions: Create a series of at least five graded concentrations (e.g., 0.05, 0.1, 0.2, 0.4, 0.8 mg/L) by diluting the stock solution with distilled water containing a small amount of surfactant (e.g., 0.1% Triton X-100) to ensure even coverage. A control solution (surfactant and water only) must be included.

-

Rice Seedling Treatment: Bundle 2-3 rice seedlings together at the base. Immerse them in each test concentration (and the control) for 30 seconds. Allow the seedlings to air dry completely.

-

Insect Infestation: Place the treated seedling stems into glass vials containing a small amount of water to keep them fresh. Introduce 20-30 nymphs into each vial using a fine brush. Each concentration should have at least three replicates.

-

Incubation: Maintain the vials under controlled conditions (e.g., 25±1°C, >70% RH, 16:8 L:D photoperiod).

-

Mortality Assessment: Record insect mortality at 24, 48, and 72 hours post-infestation. An insect is considered dead if it is immobile when gently prodded with a brush.

-

Data Analysis: Correct mortality data using Abbott's formula if control mortality is between 5-20%. Analyze the dose-response data using Probit analysis to calculate the LC₅₀ and LC₉₀ values and their corresponding 95% confidence intervals.

Caption: Standard workflow for a laboratory bioassay.

Protocol 2: Field Application Guide

This guide provides best practices for the effective and safe application of Paichongding in commercial rice fields.

1. Formulation:

-

Paichongding is commonly available as a Suspension Concentrate (SC), such as Pyraxalt™ (10% SC) or in combination formulations.[10][14] Always consult the product label for specific details.

2. Application Timing:

-

Apply Paichongding at the early stage of pest infestation when planthopper populations begin to build, typically during the tillering to booting stages of rice growth.

-

Timing is critical. Application should be based on scouting and economic threshold levels (ETLs) established for the region. For BPH, an ETL might be around 10-15 hoppers per hill.[10]

3. Dosage and Spray Volume:

Table 3: Recommended Field Application Rates for Paichongding

| Formulation Example | Target Pest | Recommended Rate (Active Ingredient) | Recommended Rate (Product) | Spray Volume |

| 10% Triflumezopyrim SC | Rice Planthoppers | 60 - 75 g a.i./ha | 600 - 750 ml/ha | 450 - 600 L/ha |

| 14% SC (5% TFM + 9% Spinetoram) | Planthoppers & Stem Borer | 70 - 84 g a.i./ha | 500 - 600 ml/ha | 500 L/ha |

Note: Rates are indicative. Always follow the specific product label for legal and effective application rates in your region.

4. Application Method:

-

Foliar Spray: Use a calibrated knapsack sprayer or boom sprayer to ensure uniform coverage.

-

Targeting: Direct the spray towards the base of the rice plants, as this is where planthoppers congregate.

-

Water Quality: Use clean water with a neutral pH for mixing to ensure the stability and efficacy of the formulation.

5. Safety Precautions (Personal Protective Equipment - PPE):

-

Handlers and Applicators: Must wear long-sleeved shirts, long pants, chemical-resistant gloves, shoes plus socks, and protective eyewear.

-

Re-entry Interval (REI): Adhere strictly to the REI specified on the product label before allowing workers to re-enter treated fields.

-

Pre-Harvest Interval (PHI): Observe the mandatory PHI to ensure that residues in the harvested rice grain are below the maximum residue limits (MRLs).[15]

References

-

Paichongding - Wikipedia . Wikipedia. [Link]

-

Paichongding-containing insecticidal composition for preventing and controlling rice planthoppers - Patsnap Eureka . Patsnap. [Link]

-

Effects of the novel cis-nitromethylene neonicotinoid insecticide Paichongding on enzyme activities and microorganisms in yellow loam and Huangshi soils . PubMed. [Link]

- Insecticidal composition containing Paichongding and efficient cyhalothrin - Google Patents.

-

Insecticide Mode of Action: Understanding How Different Chemicals Work Against Pests . LinkedIn. [Link]

-

[Determination of cycloxaprid and paichongding residues in foods of plant origin by ultra performance liquid chromatography-tandem mass spectrometry] . PubMed. [Link]

-

paichongding data sheet - Compendium of Pesticide Common Names . Alan Wood. [Link]

-

Synthesis and chiral purification of 14C-labeled novel neonicotinoids, paichongding | Request PDF . ResearchGate. [Link]

-

Risk Assessment of Triflumezopyrim and Imidacloprid in Rice through an Evaluation of Residual Data - PMC . NIH. [Link]

-

Resistance selection of triflumezopyrim in Laodelphax striatellus (fallén): Resistance risk, cross-resistance and metabolic mechanism . Frontiers. [Link]

-

2025 Rice Management Guide . Arkansas Cooperative Extension Service. [Link]

-

INSECT FAT BODY: ENERGY, METABOLISM, AND REGULATION - PMC . NIH. [Link]

-

Sublethal Effects of Paichongding on Nilaparvata lugens (Homoptera: Delphacidae) | Journal of Economic Entomology . Oxford Academic. [Link]

-

Resistance selection of triflumezopyrim in Laodelphax striatellus (fallén): Resistance risk, cross-resistance and metabolic mechanism . PubMed. [Link]

-

Metabolic and Developmental Changes in Insects as Stress-Related Response to Electromagnetic Field Exposure . MDPI. [Link]

-

Seed Coating with Triflumezopyrim Induces the Rice Plant's Defense and Inhibits the Brown Planthopper's Feeding Behavior . MDPI. [Link]

-

How to Apply | Department of Chemistry . Rice University. [Link]

-

Toxic Effects Associated With Neonicotinoid Exposure on Non-target Organisms: A Review . Informatics Journals. [Link]

-

Bioactivity, Mode of Action and Fate of Insect Growth Regulators . ResearchGate. [Link]

-

Physiological Effects of Neonicotinoid Insecticides on Non-Target Aquatic Animals—An Updated Review . ResearchGate. [Link]

-

Uptake and Translocation of Triflumezopyrim in Rice Plants . ResearchGate. [Link]

- Granular formulation for paddy pesticide fertilizer and preparation method thereof - Google Patents.

-

The insecticidal activity and action mode of an imidacloprid analogue, 1-(3-pyridylmethyl)-2-nitroimino-imidazolidine . ResearchGate. [Link]

-

Field efficacy of triflumezopyrim 5% + spinetoram 9% against yellow stem borer and brown plant hopper in rice . The Pharma Innovation Journal. [Link]

-

Baseline determination, susceptibility monitoring and risk assessment to triflumezopyrim in Nilaparvata lugens (Stål) . ResearchGate. [Link]

-

Physiological Effects of Neonicotinoid Insecticides on Non-Target Aquatic Animals—An Updated Review . MDPI. [Link]

-

Susceptibility of six chemical insecticides against brown planthopper, Nilaparvata lugens (Hemiptera: Delphacidae) . Redalyc. [Link]

Sources

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. Risk Assessment of Triflumezopyrim and Imidacloprid in Rice through an Evaluation of Residual Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Resistance selection of triflumezopyrim in Laodelphax striatellus (fallén): Resistance risk, cross-resistance and metabolic mechanism [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Paichongding - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. CN103503908A - Insecticidal composition containing Paichongding (1-((6-chloropyridine-3-group) methyl-5-propoxy-7-methyl-8-nitryl-1,2,3,5,6,7-hexahydroimidazo[1,2-a] pyridine) and efficient cyhalothrin - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. Effects of the novel cis-nitromethylene neonicotinoid insecticide Paichongding on enzyme activities and microorganisms in yellow loam and Huangshi soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Resistance selection of triflumezopyrim in Laodelphax striatellus (fallén): Resistance risk, cross-resistance and metabolic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. redalyc.org [redalyc.org]

- 14. researchgate.net [researchgate.net]

- 15. [Determination of cycloxaprid and paichongding residues in foods of plant origin by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Assessing Paichongding Soil Sorption and Leaching Potential

Abstract

This document provides a comprehensive guide for researchers, environmental scientists, and regulatory professionals on the methodologies for assessing the soil sorption and leaching potential of Paichongding, a novel neonicotinoid insecticide.[1][2] Adherence to standardized protocols is critical for generating reliable data for environmental risk assessment. This guide synthesizes internationally recognized protocols, primarily from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), offering detailed, step-by-step procedures, the scientific rationale behind experimental choices, and guidance on data interpretation.

Introduction: Understanding Paichongding's Environmental Behavior

Paichongding is a recently developed neonicotinoid insecticide designed for the control of various sucking insects.[1][2] Like any agrochemical, its introduction into the environment necessitates a thorough evaluation of its fate and transport, which are governed by its physicochemical properties and interactions with environmental compartments like soil and water.[3][4]

Two of the most critical processes dictating the environmental fate of Paichongding are sorption (adsorption-desorption) and leaching .[5][6]

-

Sorption refers to the binding of Paichongding molecules to soil particles. This process is a primary determinant of its bioavailability for degradation, plant uptake, and mobility.[5][7] Key soil properties influencing sorption include organic matter content, clay type and content, and pH.[8][9][10]

-

Leaching is the downward movement of Paichongding through the soil profile with percolating water.[11] Chemicals with low sorption affinity and high water solubility are more prone to leaching, which can lead to the contamination of groundwater resources.[7]

This guide provides robust protocols for quantifying these two key processes, enabling a predictive understanding of Paichongding's mobility and persistence in terrestrial ecosystems.

Table 1: Key Physicochemical Properties Influencing Environmental Fate

| Property | Definition | Implication for Sorption & Leaching |

| Water Solubility | The maximum concentration of a substance that can dissolve in water at a specific temperature. | Higher solubility generally leads to lower sorption and higher leaching potential.[7][11] |

| Soil Adsorption Coefficient (Koc) | A measure of a chemical's tendency to bind to the organic carbon fraction of soil. | High Koc indicates strong binding to soil organic matter, resulting in low leaching potential.[12] |

| Hydrolytic Half-life (DT50) | The time required for 50% of the chemical to be degraded by hydrolysis. | A shorter half-life means the compound degrades faster, reducing the amount available for leaching over time.[13] |

| Vapor Pressure | The pressure exerted by the vapor of a substance in equilibrium with its solid or liquid phase. | Low vapor pressure indicates that volatilization from soil surfaces is not a major dissipation pathway.[13] |

Overall Assessment Workflow

A systematic approach is essential for accurately characterizing the sorption and leaching behavior of Paichongding. The workflow integrates preliminary screening with detailed, tier-based laboratory studies.

Caption: Workflow for Paichongding Soil Assessment.

Protocol 1: Soil Sorption/Desorption via Batch Equilibrium (OECD 106)

The batch equilibrium method is the gold standard for determining the adsorption and desorption characteristics of chemicals in soil.[8][14][15][16] This protocol follows the tiered approach outlined in OECD Guideline 106 to derive key coefficients like the distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).[8][14][15][17]

Scientific Principle & Causality

This method measures the partitioning of Paichongding between the soil solid phase and the aqueous phase at equilibrium.[15] A known mass of soil is equilibrated with a Paichongding solution of known concentration. By measuring the concentration remaining in the aqueous phase, the amount adsorbed to the soil can be calculated by difference.[14]

-

Why use a 0.01 M CaCl₂ solution? This solution is used as the aqueous matrix instead of deionized water to maintain a constant ionic strength, which mimics the salt concentration of natural soil solutions. This prevents the swelling of clays and dispersion of organic matter, which could otherwise alter the soil's sorptive properties.

-

Why determine equilibrium time? Shaking the soil-solution slurry for a sufficient period is crucial to ensure that the adsorption process has reached a steady state (equilibrium). Running the experiment before equilibrium is reached would result in an underestimation of the true sorption potential. A preliminary kinetics study is essential to define this timeframe.[6]

-

Why use multiple soil types? Soil is a heterogeneous matrix. Testing on a range of soils with varying organic carbon content, pH, and texture is required by regulatory guidelines to understand how these properties affect Paichongding's sorption and to derive a robust Koc value for environmental modeling.[8][15][16]

Tiered Experimental Protocol

Tier 1: Preliminary Study

-

Objective: To determine the optimal soil-to-solution ratio, establish the equilibrium time for adsorption, and check for abiotic/biotic degradation.

-

Soil-to-Solution Ratio: Test ratios of 1:2, 1:5, and 1:10 (dry soil weight:solution volume). The goal is to find a ratio where 20-80% of the applied Paichongding is adsorbed, ensuring accurate measurement in both phases.

-

Equilibrium Time:

-

Prepare replicate centrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

-

Add 5 g of soil (dry weight equivalent) and 25 mL of 0.01 M CaCl₂ solution containing a known concentration of Paichongding (e.g., 1 mg/L).

-

Include controls: (a) solution without soil to check for adsorption to the tube walls, and (b) soil with solution but no Paichongding to check for interferences.

-

Agitate all tubes on a shaker at a constant temperature (e.g., 20-25°C) in the dark.

-

At each time point, remove the corresponding tubes, centrifuge at high speed (e.g., 3000g for 20 min) to separate soil and water, and analyze the supernatant for Paichongding concentration.

-

Plot the concentration in solution vs. time. Equilibrium is reached when the concentration no longer changes significantly over time.[2]

-

-

Stability Check: Compare the initial concentration (time 0) with the concentration in the soil-free control at the final time point. A significant decrease (>10%) suggests degradation or excessive adsorption to the vessel, which must be addressed.

Tier 2: Screening Study

-

Objective: To determine the adsorption coefficients (Kd and Koc) for Paichongding in a minimum of five different soil types.[14]

-

Procedure:

-

For each of the five soils, prepare triplicate centrifuge tubes using the optimal soil-to-solution ratio and a single, environmentally relevant concentration of Paichongding in 0.01 M CaCl₂.

-

Include triplicate soil-free controls.

-

Agitate the tubes for the predetermined equilibrium time at a constant temperature.

-

Centrifuge the samples and collect the supernatant for analysis.

-

Analyze the Paichongding concentration in the supernatant using a validated analytical method (e.g., LC-MS/MS).[18][19]

-

Tier 3: Freundlich Adsorption Isotherm

-

Objective: To describe the relationship between the concentration of Paichongding in solution and the amount adsorbed to the soil over a range of concentrations.

-

Procedure:

-

For two or three of the soils from Tier 2, set up experiments with a series of at least five different initial concentrations of Paichongding (e.g., 0.1, 0.5, 1, 5, 10 mg/L).

-

Follow the same procedure as the Tier 2 screening study (optimal ratio, equilibrium time, replicates, controls).

-

Analyze the equilibrium concentration (Ce) in the supernatant for each initial concentration.

-

Data Analysis and Presentation

-

Calculate Amount Adsorbed (Cs):

-

Cs = [(C_initial - C_equilibrium) * V] / M

-

Where: V = volume of solution (L), M = mass of soil (kg)

-

-

Calculate Distribution Coefficient (Kd):

-

Kd = Cs / C_equilibrium (Units: L/kg)

-

-

Calculate Organic Carbon-Normalized Coefficient (Koc):

-

Koc = (Kd / %OC) * 100

-

Where: %OC is the percent organic carbon of the soil.

-

-

Freundlich Isotherm Analysis:

-

Plot log(Cs) vs. log(Ce).

-